(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Description
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a diazinane trione core
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c1-16-12(18)7(11(17)15-13(16)19)2-6-3-9-10(4-8(6)14)21-5-20-9/h2-4H,5H2,1H3,(H,15,17,19)/b7-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKTWFTVDCIVAC-UQCOIBPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield 6-bromo-1,3-benzodioxole.
Formation of the diazinane trione core: The diazinane trione core is synthesized by reacting urea with malonic acid in the presence of a strong acid, such as sulfuric acid, to form 1-methyl-1,3-diazinane-2,4,6-trione.
Condensation reaction: The final step involves the condensation of 6-bromo-1,3-benzodioxole with 1-methyl-1,3-diazinane-2,4,6-trione under basic conditions, typically using sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing bromine or other functional groups.
Substitution: Substituted derivatives with new functional groups replacing bromine.
Scientific Research Applications
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and as a precursor for other valuable chemical compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety is believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety but lacks the diazinane trione core.
1-methyl-1,3-diazinane-2,4,6-trione: Contains the diazinane trione core but lacks the brominated benzodioxole moiety.
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: Similar structure with chlorine instead of bromine.
Uniqueness
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to the combination of the brominated benzodioxole moiety and the diazinane trione core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
